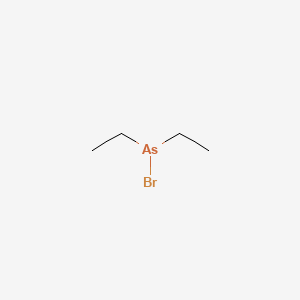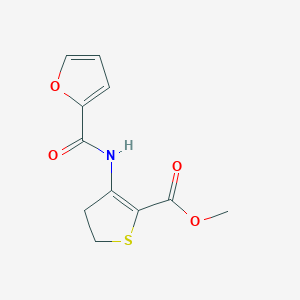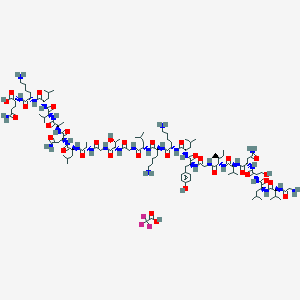
Arsinous bromide, diethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Arsinous bromide, diethyl- (C₄H₁₀AsBr) is an organoarsenic compound with a molecular weight of 212.948 g/mol . It is also known as bromodiethylarsine. This compound is characterized by the presence of arsenic bonded to two ethyl groups and a bromine atom. It is a colorless liquid that is used in various chemical reactions and research applications.
Preparation Methods
The synthesis of arsinous bromide, diethyl- typically involves the reaction of diethylarsine with bromine. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general reaction can be represented as follows:
[ \text{(C₂H₅)₂AsH} + \text{Br₂} \rightarrow \text{(C₂H₅)₂AsBr} + \text{HBr} ]
In industrial settings, the production of arsinous bromide, diethyl- may involve more sophisticated techniques to ensure high purity and yield. These methods often include the use of advanced purification processes and controlled reaction environments .
Chemical Reactions Analysis
Arsinous bromide, diethyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form diethylarsinic acid.
Reduction: It can be reduced to diethylarsine.
Substitution: Arsinous bromide, diethyl- can participate in substitution reactions where the bromine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium ethoxide for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Arsinous bromide, diethyl- has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other organoarsenic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of arsenic-based drugs.
Mechanism of Action
The mechanism of action of arsinous bromide, diethyl- involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The pathways involved in its mechanism of action include the formation of arsenic-biomolecule complexes, which can affect cellular processes and biochemical pathways .
Comparison with Similar Compounds
Arsinous bromide, diethyl- can be compared with other similar organoarsenic compounds, such as:
Triphenylarsine (As(C₆H₅)₃): Unlike arsinous bromide, diethyl-, triphenylarsine has three phenyl groups attached to the arsenic atom.
Dimethylarsine (As(CH₃)₂): This compound has two methyl groups attached to the arsenic atom, making it structurally different from arsinous bromide, diethyl-.
Arsine (AsH₃): Arsine is a simpler compound with three hydrogen atoms attached to the arsenic atom.
The uniqueness of arsinous bromide, diethyl- lies in its specific structure, which includes two ethyl groups and a bromine atom bonded to arsenic. This unique structure imparts distinct chemical properties and reactivity compared to other organoarsenic compounds .
Properties
CAS No. |
3399-96-0 |
|---|---|
Molecular Formula |
C4H10AsBr |
Molecular Weight |
212.95 g/mol |
IUPAC Name |
bromo(diethyl)arsane |
InChI |
InChI=1S/C4H10AsBr/c1-3-5(6)4-2/h3-4H2,1-2H3 |
InChI Key |
XSRIWOPVDMJSMI-UHFFFAOYSA-N |
Canonical SMILES |
CC[As](CC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-carbamimidamido-2-[[(2S)-5-carbamimidamido-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]pentanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-4-methylsulfanylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoic acid](/img/structure/B13834584.png)
![(2S)-2-[[4-[[(6S)-2-amino-5-[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl]oxycarbonyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioic acid](/img/structure/B13834589.png)



![(2S,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13834613.png)


![2-[(5-(Aminocarbonyl)-3-([3-ethyl-1,3-benzothiazol-2(3H)-ylidene]methyl)-2-cyclohexen-1-ylidene)methyl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B13834624.png)



![oxalic acid; tert-butyl (6S)-6-[5-(7-{2-[(1R,3S,4S)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptan-3-yl]-1H-1,3-benzodiazol-6-yl}-9,9-difluoro-9H-fluoren-2-yl)-1H-imidazol-2-yl]-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13834659.png)

